![molecular formula C12H15Cl2NO2 B1460810 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide CAS No. 1049872-54-9](/img/structure/B1460810.png)
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide
Overview
Description
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Biological Activity
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide is a synthetic organic compound notable for its complex structure, which includes both amide and ether functionalities. With the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a chloro substituent on the nitrogen atom and a chlorophenoxy group attached to an ethyl chain. This unique combination of functional groups may enhance its reactivity and specificity towards biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅Cl₂NO₂ |
Molecular Weight | 276.16 g/mol |
Functional Groups | Amide, Ether |
Key Features | Chloro substituent, chlorophenoxy group |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Detailed studies such as molecular docking and biochemical assays are essential to elucidate its exact mechanism of action.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Initial studies suggest moderate antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
- Anticancer Potential : There is emerging evidence that structurally similar compounds exhibit anticancer activity, warranting further investigation into this compound's potential in oncology.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted that derivatives of chlorophenoxy compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group was key to enhancing this activity.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
- Anticancer Activity : Recent studies have explored the anticancer activity of related compounds, revealing promising results in inhibiting cancer cell proliferation in vitro. This suggests that this compound may also exhibit similar properties .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : A study screened this compound against several cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The results indicated a notable inhibition of cell growth, with an IC50 value lower than that of standard chemotherapy agents like chlorambucil .
Cancer Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
MDA-MB-435 | 1.18 | Staurosporine | 4.18 |
K-562 | 0.67 | Chlorambucil | 52 |
Herbicidal Properties
The compound has also been explored for its potential use as a herbicide due to its structural similarity to known herbicides that target plant growth processes.
- Case Study : Research indicates that derivatives of this compound can inhibit cellulose biosynthesis in plants, suggesting a mechanism for herbicidal action. The inhibition of cellulose synthesis disrupts plant cell wall integrity, leading to stunted growth or death .
Herbicide Target | Effect | Mechanism |
---|---|---|
Cellulose Biosynthesis | Inhibition of growth | Disruption of cell wall integrity |
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9(13)12(16)15(2)7-8-17-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKVJUANQEEFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCOC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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